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Compound of Interest

Compound Name:
2-((2-Methoxyphenyl)thio)acetic

acid

CAS No.: 18619-21-1

Cat. No.: B1606586

Get Quote

Introduction & Chemical Context
2-((2-Methoxyphenyl)thio)acetic acid is a thioether-linked carboxylic acid often used as a

synthetic intermediate in the development of pharmaceutical agents (e.g., PPAR agonists,

NSAID analogs) and agrochemicals. Its structure combines an electron-rich o-anisole moiety

with a redox-active thioether linker and an acidic carboxyl tail.[1]
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Parameter Data

Chemical Name 2-((2-Methoxyphenyl)thio)acetic acid

CAS Number 18619-21-1

Molecular Formula

Molecular Weight 198.24 g/mol

pKa (Predicted) ~3.5 – 3.8 (Carboxylic acid)

LogP (Predicted) ~1.8 – 2.1

Solubility
Soluble in DMSO, Methanol, Acetonitrile, Ethyl

Acetate; Low solubility in Water (pH < 4).[2]

Key Risk

Sulfur Oxidation: The thioether linkage is

susceptible to oxidation, forming sulfoxide (

) and sulfone (

) impurities.[1]

Analytical Workflow Strategy
The characterization strategy relies on orthogonal methods to ensure structural integrity and

purity.[1]
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Figure 1: Orthogonal analytical workflow for complete characterization.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)
Objective: Quantify purity and detect synthesis byproducts (e.g., 2-methoxythiophenol) and

degradation products (sulfoxides).[1]

Method Development Logic
Stationary Phase: A C18 column is selected for hydrophobic retention of the aromatic ring.[1]

Mobile Phase: Acidic pH is mandatory (0.1% Formic or Phosphoric acid) to suppress

ionization of the carboxylic acid (pKa ~3.8).[1] If run at neutral pH, the peak will broaden or

elute in the void volume.[1]
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Detection: The anisole ring provides a strong UV chromophore. 254 nm is standard; 280 nm

is selective for the aromatic ring.[1]

Detailed Protocol
Parameter Condition

Instrument HPLC or UHPLC with PDA/UV Detector

Column
Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm,

3.5 µm) or equivalent

Column Temp 30 °C

Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Injection Vol 5 - 10 µL

Detection UV @ 254 nm (primary), 280 nm (secondary)

Diluent 50:50 Water:Acetonitrile

Gradient Program:

Time (min) % Mobile Phase B Event

0.0 10 Initial Hold

15.0 90 Linear Gradient

18.0 90 Wash

18.1 10 Re-equilibration

| 23.0 | 10 | End |

Acceptance Criteria:

Retention Time (
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): Analyte typically elutes between 8–12 min.[1]

Tailing Factor:

.[1]

Resolution:

between main peak and nearest impurity (likely the sulfoxide, which elutes earlier due to
higher polarity).[1]

Protocol 2: Spectroscopic Identification (NMR & MS)
Objective: Unambiguous structural confirmation.

A. Nuclear Magnetic Resonance (NMR)
Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-

. CDCl

is an alternative but DMSO ensures solubility of the carboxylic acid and prevents dimerization
effects.[1]

Predicted

NMR Data (DMSO-

, 400 MHz):

12.5 ppm (bs, 1H): -COOH (Carboxylic acid proton, exchangeable).[1]

7.2 – 6.8 ppm (m, 4H): Aromatic protons (Ar-H).[1] The 2-methoxy substitution creates a
characteristic ABCD or complex multiplet pattern.[1]

3.80 ppm (s, 3H): -OCH

(Methoxy group).[1]

3.65 ppm (s, 2H): -S-CH
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-COO (Methylene adjacent to sulfur and carbonyl).[1] Note: This singlet is diagnostic; if split,
check for chiral impurities or restricted rotation.

B. Mass Spectrometry (LC-MS)
Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

Rationale: Carboxylic acids ionize best by losing a proton (

).[1]

Expected Mass:

Monoisotopic Mass: 198.035

Observed Ion (

): 197.03 m/z

Fragmentation (MS/MS):

Loss of

(44 Da)

m/z ~153 (Thioanisole radical anion).[1]

Impurity Profiling & Degradation Pathways
Understanding the "life cycle" of the molecule is crucial for stability studies.[1]

Common Impurities
Starting Material: 2-Methoxythiophenol (distinct thiol odor, elutes later than product in non-

acidic conditions, earlier in acidic).[1]

Oxidation Products:

Sulfoxide: 2-((2-Methoxyphenyl)sulfinyl)acetic acid.[1] (More polar, elutes earlier on RP-

HPLC).
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Sulfone: 2-((2-Methoxyphenyl)sulfonyl)acetic acid.[1] (Elutes between sulfoxide and

parent).[1]
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Figure 2: Synthesis and oxidative degradation pathways.

Solid-State Characterization (Thermal)
Objective: Determine purity and physical form (polymorphs).

Protocol: DSC (Differential Scanning Calorimetry)
Pan: Aluminum, crimped (non-hermetic).

Sample Mass: 2–5 mg.

Ramp: 10 °C/min from 30 °C to 200 °C.
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Nitrogen Purge: 50 mL/min.

Interpretation:

Melting Point: Look for a sharp endotherm.[1] While specific literature values vary, similar

thio-acetic acids melt between 80 °C – 120 °C.[1]

Purity Calculation: Use the van't Hoff equation on the melting endotherm peak to estimate

absolute purity (requires >98% purity to be accurate).[1]

Decomposition: An exothermic event immediately following melting suggests thermal

instability (decarboxylation).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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